(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane
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Overview
Description
(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane is a chiral organic compound with two stereocenters It is a derivative of cyclopentane, where two hydrogen atoms are replaced by dimethoxymethyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition of cyclopentadiene with a chiral N-acylhydroxyamine compound, followed by a series of hydrogenation and hydrolysis steps .
Industrial Production Methods
For large-scale industrial production, the synthesis route must be optimized for cost-effectiveness and efficiency. This often involves the use of readily available raw materials and catalysts to enhance the reaction yield and selectivity. The reaction conditions are carefully controlled to maintain the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and stereoselective processes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which (1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane exerts its effects depends on its specific application. In chemical reactions, its chiral centers play a crucial role in determining the stereochemistry of the products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-1,3-Bis(dimethoxymethyl)cyclopentane: The enantiomer of the compound with opposite stereochemistry.
Dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate: A similar compound with carboxylate groups instead of dimethoxymethyl groups
Uniqueness
(1R,3S)-1,3-Bis(dimethoxymethyl)cyclopentane is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This makes it valuable in applications requiring precise control over molecular configuration .
Properties
CAS No. |
54281-38-8 |
---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(1S,3R)-1,3-bis(dimethoxymethyl)cyclopentane |
InChI |
InChI=1S/C11H22O4/c1-12-10(13-2)8-5-6-9(7-8)11(14-3)15-4/h8-11H,5-7H2,1-4H3/t8-,9+ |
InChI Key |
MBYYQIDJCMIEGR-DTORHVGOSA-N |
Isomeric SMILES |
COC([C@@H]1CC[C@@H](C1)C(OC)OC)OC |
Canonical SMILES |
COC(C1CCC(C1)C(OC)OC)OC |
Origin of Product |
United States |
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